Ethyl4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate
Description
Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate is a substituted benzoate ester characterized by a benzyloxy group at the 4-position, hydroxyl and methyl groups at the 2- and 3,6-positions, respectively, and an ethyl ester moiety. Key features include:
- Functional groups: Benzyloxy (protecting group for hydroxyl), hydroxyl (acidic proton), and methyl substituents.
- Potential applications: Intermediate in pharmaceutical synthesis or bioactive compound development, given the prevalence of similar structures in enzyme-activated covalent inhibitors and natural products .
Properties
CAS No. |
56410-31-2 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
ethyl 2-hydroxy-3,6-dimethyl-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H20O4/c1-4-21-18(20)16-12(2)10-15(13(3)17(16)19)22-11-14-8-6-5-7-9-14/h5-10,19H,4,11H2,1-3H3 |
InChI Key |
RFXRBIVQXSWZLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)OCC2=CC=CC=C2)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Overview and Key Intermediates
The synthesis of ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate (CAS 56410-31-2) typically proceeds via two primary steps:
Stepwise Preparation Methods
Synthesis of 2,4-Dihydroxy-3,6-Dimethylbenzoic Acid
The precursor acid is synthesized via aromatization of hydroxycyclohexenones (e.g., dehydrogenation with N-haloimides). Alternative routes include:
- Aldol condensation : Reaction of dimethyl malonate with 4-hexen-3-one, followed by oxidative aromatization.
- Carboxylation of resorcinol derivatives : Direct carboxylation of 3,6-dimethylresorcinol using CO₂ under high pressure.
Representative Procedure:
- React methyl propionylacetate (1.0 eq) with alkyl crotonate (1.2 eq) in ethanol at reflux for 12 h.
- Treat the cyclized intermediate with N-bromosuccinimide (1.1 eq) in CCl₄ to induce aromatization.
- Hydrolyze the methyl ester with 2M NaOH to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid (68% yield).
Esterification to Ethyl 2,4-Dihydroxy-3,6-Dimethylbenzoate
Acid-catalyzed esterification is employed to introduce the ethyl group:
Optimized Conditions:
| Component | Quantity |
|---|---|
| Benzoic acid derivative | 10.0 mmol |
| Ethanol | 50 mL |
| H₂SO₄ (catalyst) | 0.5 mL |
| Conditions | Reflux, 6 h |
| Yield | 85–90% |
Mechanism : Protonation of the carboxyl group enhances electrophilicity, facilitating nucleophilic attack by ethanol.
Regioselective Benzylation at the 4-Position
The 4-hydroxy group is protected via Williamson ether synthesis , leveraging the differential acidity of phenolic –OH groups (pKa ~10 for 4-OH vs. ~8 for 2-OH).
Protocol:
| Component | Quantity |
|---|---|
| Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate | 5.0 mmol |
| Benzyl bromide | 6.0 mmol |
| K₂CO₃ | 15.0 mmol |
| Acetone | 30 mL |
| Conditions | Reflux, 12 h |
| Workup | Filtration, solvent evaporation, column chromatography (hexane:EtOAc 4:1) |
| Yield | 75–80% |
Key Observations :
Alternative Synthetic Approaches
Direct Benzylation Prior to Esterification
Inverse sequencing (benzylation first) is less common due to:
Analytical Characterization
Critical spectral data for the final product:
NMR (CDCl₃, 400 MHz):
| Signal (δ, ppm) | Assignment |
|---|---|
| 1.35 (t, 3H) | Ethyl –CH₃ |
| 2.22 (s, 6H) | C3/C6 –CH₃ |
| 4.30 (q, 2H) | Ethyl –CH₂ |
| 5.12 (s, 2H) | Benzyl –OCH₂Ph |
| 6.24 (s, 1H) | Aromatic H5 |
| 7.32–7.45 (m, 5H) | Benzyl aromatic protons |
IR (KBr, cm⁻¹):
- 3450 (O–H stretch, 2-OH)
- 1720 (C=O ester)
- 1260 (C–O ester)
Industrial-Scale Considerations
For gram-scale production (>10 g):
Challenges and Optimization Strategies
Competing O-Benzylation at C2
Mitigation approaches include:
Chemical Reactions Analysis
Types of Reactions
Ethyl4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzaldehyde.
Reduction: 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological potential of ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate:
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. It has been shown to scavenge free radicals effectively.
- Anti-inflammatory Effects : Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate has demonstrated anti-inflammatory activity in various experimental models. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Antimicrobial Properties : Preliminary evaluations suggest that this compound possesses antimicrobial activity against several bacterial strains, making it a candidate for further exploration in pharmaceutical formulations.
Study 1: Antioxidant Evaluation
In a study published by the Royal Society of Chemistry, ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate was tested for its ability to reduce oxidative stress markers in vitro. Results indicated a dose-dependent decrease in malondialdehyde levels, suggesting effective antioxidant action .
Study 2: Anti-inflammatory Mechanisms
A pharmacological study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results showed significant reduction in paw swelling compared to control groups, indicating potential therapeutic applications for inflammatory conditions .
Study 3: Antimicrobial Activity
Research conducted on the antimicrobial properties of ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate revealed effective inhibition of growth against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to disruption of bacterial cell membranes .
Industrial Applications
Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate also shows promise for industrial applications:
- Cosmetic Formulations : Due to its antioxidant and anti-inflammatory properties, it can be incorporated into skincare products aimed at reducing skin aging and irritation.
- Pharmaceutical Development : The compound's biological activities make it a candidate for drug development targeting oxidative stress-related diseases and infections.
- Material Science : Its chemical structure allows for potential use as a precursor in synthesizing polymeric materials with desirable properties.
Mechanism of Action
The mechanism of action of Ethyl4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 4-(Benzyloxy)-2-hydroxy-3,6-dimethylbenzoate (34)
- Structure : Differs only in the ester group (methyl vs. ethyl).
- Synthesis : Synthesized via nucleophilic substitution of methyl 2,4-dihydroxy-3,6-dimethylbenzoate with BnBr (78% yield) .
- Physical Properties : Yellow solid; LC-MS m/z = 308.8 [M+H]+.
- Reactivity : Used as a precursor for rac-4-(benzyloxy)-2-(((1R,6S)-2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-en-1-yl)oxy)-3,6-dimethylbenzoic acid (35b), highlighting its utility in complex syntheses .
Allyl and Benzyl Ester Derivatives
Examples from , and 8 include:
- Allyl 2-hydroxy-4-(2-hydroxy-4-isopropoxy-3,6-dimethylbenzoyloxy)-3,6-dimethylbenzoate (6z) :
- Benzyl 4-(4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoyloxy)-2-hydroxy-3,6-dimethylbenzoate (6p′) :
- Comparison : Ethyl esters may exhibit intermediate solubility and reactivity compared to bulkier benzyl or allyl esters. Lower yields in dimeric derivatives (e.g., 6p′) suggest steric challenges.
Natural Product Analogs
Complex Despsides and Dimeric Structures
- 3-Hydroxy-2,4,5-trimethylphenyl 4-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-hydroxy-3,6-dimethylbenzoate (52): A despid with two interconnected aromatic cores; isolated from Cladosporium uredinicola.
- 4-(2,4-Dihydroxy-3,6-dimethylbenzoyloxy)-2-hydroxy-3,6-dimethylbenzoic acid () :
Data Tables
Key Findings and Implications
Ester Group Impact : Ethyl esters balance reactivity and steric hindrance compared to methyl (higher volatility) or benzyl (bulkier) analogs.
Substituent Effects : Benzyloxy groups enhance stability and modulate electronic properties, while hydroxyl groups enable hydrogen bonding critical for biological interactions.
Synthetic Challenges : Dimeric and highly substituted derivatives exhibit lower yields (27–40%) due to steric and electronic factors .
Biological Relevance : Structural complexity in despsides correlates with reported bioactivity, suggesting ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate may serve as a scaffold for drug discovery .
Biological Activity
Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate is a synthetic compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and antioxidant research. Its structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate. Studies indicate that this compound exhibits activity against a range of pathogens. For instance, its effectiveness against specific bacterial strains has been documented, suggesting its potential as a therapeutic agent in treating infections.
- Mechanism of Action : The compound's hydroxy group is capable of forming hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis, releasing active benzoic acid derivatives. This interaction modulates several biochemical pathways that contribute to its antimicrobial effects.
Antioxidant Activity
The antioxidant properties of Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate have also been explored, with findings indicating its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related damage in cells.
- Research Findings : In vitro studies have demonstrated that the compound can reduce oxidative stress markers in cultured cells. The ability to inhibit lipid peroxidation and protect cellular components from oxidative damage is particularly noteworthy .
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant properties, Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate has shown potential anti-inflammatory effects. It may inhibit the biosynthesis of leukotriene B4 (LTB4), a mediator involved in inflammatory responses.
- Inhibition Studies : Compounds similar to Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate have been evaluated for their ability to inhibit LTB4 biosynthesis. The results suggest that modifications to the compound's structure can enhance its potency against inflammatory mediators .
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Anti-inflammatory | Inhibits LTB4 biosynthesis |
Case Study 1: Antimicrobial Efficacy
In a controlled study, Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, demonstrating its potential as an effective antimicrobial agent.
Case Study 2: Antioxidative Potential
In another study focusing on oxidative stress, cells treated with Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate exhibited lower levels of malondialdehyde (MDA), a marker of lipid peroxidation. This suggests that the compound effectively protects cellular integrity against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
